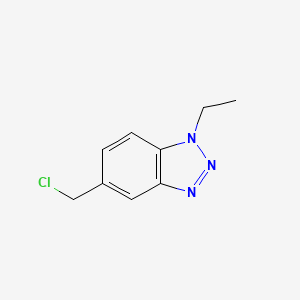

5-(Chloromethyl)-1-ethylbenzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)-1-ethylbenzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a chloromethyl group and an ethyl group on the benzotriazole ring makes this compound a unique compound with specific chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-ethylbenzotriazole typically involves the reaction of 1-ethylbenzotriazole with chloromethylating agents. One common method is the reaction of 1-ethylbenzotriazole with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The reaction proceeds as follows:

1-ethylbenzotriazole+MOMClAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent product quality.

Analyse Chemischer Reaktionen

General Chemical Reactions of Benzotriazole Derivatives

Benzotriazole derivatives, such as 1-(Chloromethyl)benzotriazole , exhibit a wide range of chemical reactivity. The chlorine atom in these compounds is readily replaced by various nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles .

Nucleophilic Substitution Reactions

-

Oxygen Nucleophiles : Sodium ethoxide and sodium phenoxide react with 1-(Chloromethyl)benzotriazole to form the corresponding ethers .

-

Nitrogen Nucleophiles : Tertiary amines like pyridine and secondary amines like pyrrolidine react to form substituted benzotriazoles .

-

Sulfur Nucleophiles : Sulfur nucleophiles react readily to form thioethers .

-

Carbon Nucleophiles : Although less common, carbon nucleophiles can also participate in substitution reactions, albeit with lower yields .

Reduction Reactions

-

Reduction of Chloromethyl Group : The chloromethyl group can be reduced to a methyl group using LiAlH4 .

Potential Reactions of 5-(Chloromethyl)-1-ethylbenzotriazole

Given the general reactivity of benzotriazole derivatives, This compound is expected to undergo similar nucleophilic substitution reactions. The presence of the ethyl group at the N-1 position and the chloromethyl group at the 5-position may influence the reactivity due to steric and electronic effects.

Nucleophilic Substitution

| Nucleophile | Expected Product | Reaction Conditions |

|---|---|---|

| Sodium Ethoxide | 5-(Ethoxymethyl)-1-ethylbenzotriazole | Reflux in ethanol |

| Sodium Phenoxide | 5-(Phenoxymethyl)-1-ethylbenzotriazole | Reflux in ethanol |

| Pyridine | 5-(Pyridin-1-ylmethyl)-1-ethylbenzotriazole | 50°C in various solvents |

| Sodium Azide | 5-(Azidomethyl)-1-ethylbenzotriazole | 70°C in DMF |

Reduction Reactions

-

Reduction of Chloromethyl Group : The chloromethyl group can potentially be reduced to a methyl group using LiAlH4, similar to other benzotriazole derivatives .

Future Research Directions

Further research is needed to fully explore the chemical reactions of This compound . Experimental studies focusing on its nucleophilic substitution and reduction reactions would provide valuable insights into its synthetic potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including 5-(Chloromethyl)-1-ethylbenzotriazole, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with benzotriazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The introduction of halogen substituents, such as chlorine in this case, enhances the antibacterial efficacy of these compounds. In vitro tests against various bacterial strains have demonstrated promising results, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity comparable to standard antibiotics .

Anticancer Potential

Benzotriazoles are being investigated for their potential as anticancer agents. Specifically, derivatives like this compound have been evaluated for their cytotoxic effects on human tumor cell lines. Preliminary findings suggest that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. For example, certain benzotriazole derivatives have shown to arrest the cell cycle at specific phases and significantly upregulate apoptotic markers .

Corrosion Inhibition

Corrosion Protection for Metals

One of the most established applications of benzotriazoles is their use as corrosion inhibitors for metals, particularly copper. Studies have demonstrated that this compound effectively reduces corrosion rates in acidic environments. The mechanism involves the formation of a protective film on metal surfaces, which prevents oxidation and degradation . This property is particularly valuable in industries where metal integrity is critical, such as aerospace and automotive sectors.

UV Absorption and Stabilization

Light Stabilizers in Polymers

Benzotriazoles are widely used as UV absorbers and light stabilizers in various consumer products, including plastics and coatings. The incorporation of this compound into polymer matrices enhances their resistance to photodegradation, thereby prolonging their lifespan and maintaining mechanical properties under UV exposure . This application is crucial in outdoor products where prolonged sunlight exposure can lead to material failure.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1-ethylbenzotriazole involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and forming covalent bonds with them. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially altering their function. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethylbenzotriazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

5-Methyl-1-ethylbenzotriazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.

5-(Bromomethyl)-1-ethylbenzotriazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness

5-(Chloromethyl)-1-ethylbenzotriazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications.

Biologische Aktivität

5-(Chloromethyl)-1-ethylbenzotriazole (CMBT) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

CMBT belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. Its chemical structure can be represented as follows:

- Molecular Formula : C10H10ClN3

- CAS Number : 2309461-47-8

CMBT exhibits biological activity primarily through its interaction with various biological targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : CMBT has been shown to inhibit certain enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Studies suggest that CMBT possesses antimicrobial activity against various pathogens, including bacteria and fungi.

- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Antimicrobial Activity

CMBT has demonstrated significant antimicrobial effects. A study evaluated its efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that CMBT is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance.

Antioxidant Activity

The antioxidant capacity of CMBT was assessed using DPPH radical scavenging assays. The results indicated that:

- IC50 Value : 50 µg/mL

This suggests that CMBT can effectively scavenge free radicals, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of CMBT:

- Study on Antimicrobial Activity : A research team investigated the antimicrobial properties of CMBT against clinical isolates. They found that CMBT not only inhibited growth but also disrupted biofilm formation in S. aureus, suggesting its potential use in treating biofilm-associated infections.

- Evaluation of Antioxidant Properties : Another study focused on the antioxidant effects of CMBT in vitro. The researchers reported that CMBT significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Potential in Cancer Research : Preliminary studies indicate that CMBT may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-ethylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACRLKYEUNRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CCl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.